3-(dimethylamino)-N-methylbenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylamino)-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-11-10(13)8-5-4-6-9(7-8)12(2)3/h4-7H,1-3H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGQJWLOSLGAFHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 3 Dimethylamino N Methylbenzamide
Classical and Established Synthetic Routes to 3-(dimethylamino)-N-methylbenzamide
Traditional methods for synthesizing this compound reliably form the core benzamide (B126) structure through well-established reactions.
Amidation Reactions Employing N-Methylamine Reactants
The most direct route to this compound involves the reaction of a 3-(dimethylamino)benzoic acid derivative with methylamine. This is a classic amidization reaction where the carboxylic acid or its activated form reacts with the primary amine to form the corresponding amide. youtube.com Typically, the carboxylic acid is activated to facilitate the reaction. This can be achieved by converting the carboxylic acid to an acyl chloride, which then readily reacts with methylamine.
Another approach involves the use of coupling agents, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC-HCl), in the presence of a base like triethylamine. chemicalbook.com This method facilitates the formation of the amide bond under milder conditions. For instance, the synthesis of N,N-diethyl-m-toluamide (DEET), a structurally similar compound, has been achieved by activating m-toluic acid with 1,1'-carbonyldiimidazole. researchgate.net
Precursor-Based Synthesis Strategies for the Benzamide Core
The synthesis of the 3-(dimethylamino)benzoic acid precursor is a critical step. One common industrial method is the reductive methylation of 3-aminobenzoic acid. epo.org This process involves reacting 3-aminobenzoic acid with formaldehyde (B43269) in the presence of a hydrogen atmosphere and a transition metal catalyst. epo.orgnih.govgoogleapis.com The reaction conditions, such as temperature, pressure, and the rate of formaldehyde addition, are carefully controlled to optimize the yield and purity of the final product. epo.orggoogleapis.com
An alternative to reductive alkylation is the use of alkylating agents like methyl halides or dimethyl sulfate (B86663) to methylate 3-aminobenzoic acid. However, these methods are often less favored due to the toxic nature of the alkylating agents. epo.org
Advanced and Sustainable Synthetic Approaches for Benzamide Scaffolds
Recent advancements in synthetic chemistry have focused on developing more efficient and environmentally friendly methods for constructing benzamide structures. These approaches often utilize catalysis and adhere to the principles of green chemistry.
Catalytic Strategies in Benzamide Formation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to benzamides with improved efficiency and selectivity. For instance, boric acid has been demonstrated as an effective catalyst for the amidation of benzoic acid. sciepub.com This method provides a greener alternative to traditional stoichiometric reagents. Another example is the use of a bifunctional catalyst, Rh(OH)3 supported on a core-shell structured material, for the one-pot synthesis of benzamide from benzaldehyde, ammonia, and hydrogen peroxide. rsc.org
Titanium(IV) chloride (TiCl4) has also been employed to mediate the direct condensation of carboxylic acids and amines to form amides. nih.gov Furthermore, copper nanoparticles supported on zeolites have been shown to catalyze the formation of amide bonds from tertiary amines and acid anhydrides. researchgate.net
Green Chemistry Principles in the Synthesis of this compound Analogues
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. chemmethod.com In the context of benzamide synthesis, this translates to the use of safer solvents, renewable starting materials, and energy-efficient processes.
The synthesis of benzamides has been achieved under solvent-free and activation-free conditions using enol esters like vinyl benzoate. tandfonline.comtandfonline.com This method allows for the direct introduction of the benzamido-moiety at room temperature without the need for a catalyst. tandfonline.com The use of deep eutectic solvents (DES) as both the reaction medium and reagent offers another sustainable route for synthesizing benzimidazole (B57391) scaffolds, which share structural similarities with benzamides. nih.gov
One-Pot and Solvent-Free Reaction Protocols
One-pot reactions, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency and waste reduction. organic-chemistry.org The synthesis of N-methoxy-N-methyl amides (Weinreb amides) from carboxylic acids has been achieved in a one-pot procedure using trichloroacetonitrile (B146778) and triphenylphosphine. researchgate.net Similarly, the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides can be performed as a one-pot diazotization-cyclization process. nih.gov
Solvent-free reactions represent a key aspect of green chemistry. The synthesis of various amides has been successfully demonstrated without the use of a solvent, often with the aid of microwave irradiation or by simply mixing the neat reactants. tandfonline.comtandfonline.comresearchgate.net For example, the direct condensation of carboxylic acids and amines can be performed under ultrasonic irradiation in the presence of a solid acid catalyst. researchgate.net
Interactive Data Table: Synthetic Approaches to Benzamides
| Synthetic Approach | Reactants | Catalyst/Reagent | Conditions | Key Advantages |
| Classical Amidation | 3-(dimethylamino)benzoic acid, N-methylamine | Thionyl chloride or EDC/Triethylamine | Varies | Well-established, reliable |
| Reductive Methylation | 3-aminobenzoic acid, Formaldehyde | Transition metal catalyst, H₂ | Controlled temperature and pressure | Industrial-scale production |
| Boric Acid Catalysis | Benzoic acid, Amine | Boric acid | Reflux | Greener alternative |
| Enol Ester Amidation | Amine, Vinyl benzoate | None | Room temperature, solvent-free | Green, mild conditions |
| One-Pot Synthesis | 2-aminobenzamides | Polymer-supported nitrite, p-TsOH | Mild | High efficiency, reduced waste |
| Ultrasonic Synthesis | Benzoic acids, Amines | Diatomite earth@IL/ZrCl₄ | Ultrasonic irradiation | Rapid, high-yielding |
Chemo-, Regio-, and Stereoselective Synthesis of Related Benzamide Derivatives
The synthesis of benzamide derivatives, including structures related to this compound, often requires precise control over selectivity to ensure the desired isomer is obtained. Modern organic synthesis has developed advanced approaches to address the challenges of chemo-, regio-, and stereoselectivity. nih.gov
Chemoselectivity is crucial when a molecule contains multiple reactive sites. For instance, in the synthesis of benzamides from starting materials with other functional groups, the reaction must selectively target the carboxylic acid or its derivative to form the amide bond without affecting other parts of the molecule. A common method involves the activation of a carboxylic acid with a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI-HCl), which then reacts selectively with an amine. chemicalbook.com
Regioselectivity , the control of reaction at a specific position on a molecule, is fundamental in aromatic chemistry. For substituted benzamides, the position of substituents on the benzene (B151609) ring dictates the compound's properties. The synthesis of o-amino-N,N-dimethylbenzamide, for example, can be achieved by reacting isatoic anhydride (B1165640) with dimethylamine. google.com This reaction proceeds with high regioselectivity, yielding the ortho-amino product. google.com
Stereoselectivity is paramount when creating chiral molecules that have specific three-dimensional arrangements. The biological activity of many compounds is dependent on their stereochemistry. In the synthesis of related complex molecules, such as chiral derivatives of 3-(piperidin-3-yl)-1H-indole, methods have been developed to separate diastereomers and isolate pure enantiomers, which is critical for the development of new drugs. mdpi.comresearchgate.net Such principles are applicable to the synthesis of chiral benzamide derivatives where stereoisomers could exhibit different biological activities.
The following table summarizes various synthetic methods applicable to benzamide derivatives:
Table 1: Synthetic Methodologies for Benzamide Derivatives
| Method | Reactants | Reagents/Conditions | Product Type | Selectivity Aspect | Reference |
|---|---|---|---|---|---|
| Amide Coupling | 3-Methoxybenzoic acid, N,O-dimethylhydroxylamine hydrochloride | EDCI-HCl, Triethylamine, CH2Cl2 | N-Methoxy-N-methylbenzamide | Chemoselective | chemicalbook.com |
| Mannich-Einhorn Reaction | 4-Substituted benzamide, Dimethylamine, Formaldehyde | Reflux in water | N-[(dimethylamino)methyl]benzamide | Functional group tolerance | lookchem.com |
| Ring Opening | Isatoic anhydride, Dimethylamine gas | Methanol (B129727), -10°C to room temp. | o-amino-N,N-dimethylbenzamide | Regioselective | google.com |
| Oxidative Amidation | Tertiary amines, Acid anhydrides | Copper Nanoparticles on Zeolite Y (CuNPs/ZY), TBHP | N,N-disubstituted benzamides | Catalytic, mild conditions | researchgate.net |
Functionalization and Derivatization Strategies for the Benzamide Core
Functionalization and derivatization of the benzamide core are key strategies for modifying the compound's properties and for studying its behavior. These modifications can be made to the aromatic ring or to the amide nitrogen substituents.
Elucidating Substituent Effects on Reactivity
The electronic and steric nature of substituents on the benzamide scaffold significantly influences its reactivity. The study of substituent effects is a cornerstone of physical organic chemistry, often analyzed within the framework of Hammett-like equations to quantify the impact on reaction rates and equilibria. lifescienceglobal.com
In bimolecular nucleophilic reactions such as aminolysis, substituents on the benzene ring can alter the electrophilicity of the carbonyl carbon and the stability of reaction intermediates. lifescienceglobal.com For a compound like this compound, the dimethylamino group at the meta position acts as an electron-donating group through resonance, which can modulate the reactivity of the amide group.
Targeted Synthesis of Analogues for Mechanistic Research
The synthesis of a series of related compounds, or analogues, is a powerful tool for conducting Structure-Activity Relationship (SAR) studies. These studies are essential for understanding the mechanistic basis of a compound's biological activity and for optimizing lead compounds in drug discovery.
A notable example is the development of selective kappa opioid receptor (KOR) antagonists. nih.gov Starting from a core benzamide scaffold, a library of analogues was synthesized to probe the structural requirements for potent and selective KOR antagonism. nih.gov In this research, scientists synthesized N-[(1S)-1-{[(3S)-4-(3-hydroxyphenyl)-3-methylpiperazin-1-yl]methyl}-2-methylpropyl]-4-phenoxybenzamide and 28 novel analogues by systematically modifying different parts of the molecule. nih.gov The evaluation of these compounds in a [³⁵S]GTPγS binding assay allowed researchers to identify key structural features that govern potency and selectivity. nih.gov
The following table presents a selection of these analogues and their activity, illustrating the process of targeted synthesis for mechanistic and SAR studies.
Table 2: Structure-Activity Relationship of Benzamide Analogues as KOR Antagonists
| Compound | Core Structure Modification | KOR Antagonist Potency (Ke in nM) | KOR Selectivity (vs. MOR/DOR) | Reference |
|---|---|---|---|---|
| 11a | 4-Phenoxybenzamide | 0.50 | High | nih.gov |
| 29a | 4-(4-Fluorophenoxy)benzamide | 0.33 | High | nih.gov |
| 29b | 4-(3-Fluorophenoxy)benzamide | 0.28 | High | nih.gov |
| 29d | 4-(2,4-Difluorophenoxy)benzamide | 0.38 | High | nih.gov |
| 29f | 4-(4-Chlorophenoxy)benzamide | 0.31 | High | nih.gov |
| 29j | 4-(p-Tolyloxy)benzamide | 0.40 | High | nih.gov |
| 29n | 4-(Naphthalen-2-yloxy)benzamide | 0.17 | High | nih.gov |
Data derived from a study on novel KOR antagonists, illustrating how systematic derivatization of the benzamide moiety impacts biological activity. nih.gov
This systematic approach of synthesizing and testing analogues provides deep insights into the molecular interactions governing the compound's function, guiding the design of more effective and specific molecules.
Advanced Structural Elucidation and Conformational Analysis of 3 Dimethylamino N Methylbenzamide
High-Resolution Spectroscopic Techniques for Structural Characterization
High-resolution spectroscopic techniques are fundamental to the elucidation of the molecular structure of 3-(dimethylamino)-N-methylbenzamide, providing insights into its connectivity, functional groups, and electronic properties.
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Molecular Dynamics
Techniques such as COSY (Correlation Spectroscopy) would reveal the coupling between protons on the aromatic ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for correlating proton signals with their directly attached carbon atoms and with carbons over two or three bonds, respectively. These correlations would definitively link the N-methyl and N,N-dimethylamino protons to their respective carbon atoms and to the benzoyl backbone.
Furthermore, the rotational barrier around the amide C-N bond is a key aspect of the molecular dynamics of N,N-disubstituted amides. nih.govnih.gov At room temperature, the rotation around this bond can be slow on the NMR timescale, leading to distinct signals for the two N-methyl groups of the dimethylamino moiety due to their different chemical environments relative to the carbonyl group. Variable temperature NMR studies could provide quantitative information on the energy barrier to this rotation. The conformational preferences of the N-aryl group relative to the amide plane also influence the chemical shifts of the aromatic protons. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 110 - 130 |
| Quaternary Aromatic C | - | 135 - 155 |
| C=O | - | 168 - 172 |
| N-CH₃ (amide) | 2.8 - 3.1 (doublet) | 26 - 28 |
| N(CH₃)₂ | 2.9 - 3.1 (singlet) | 38 - 42 |
Note: These are predicted ranges based on data from similar compounds and are subject to solvent and concentration effects.
Advanced Mass Spectrometry (MS/MS, MALDI-TOF) for Fragmentation and Isotopic Analysis
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF), are indispensable for determining the molecular weight and fragmentation pathways of this compound.
Electron ionization (EI) mass spectrometry of related benzamides typically shows a prominent molecular ion peak. nist.govnist.gov The fragmentation of this compound would likely proceed through characteristic pathways. libretexts.orglibretexts.orgnih.gov Cleavage of the amide bond could lead to the formation of a benzoyl cation derivative or an N-methylaminyl radical. The dimethylamino group can also direct fragmentation, potentially through the loss of a methyl radical followed by rearrangement.
MS/MS analysis would involve selecting the molecular ion and subjecting it to collision-induced dissociation to generate a detailed fragmentation spectrum. This would provide unambiguous structural information by revealing the connectivity of the different moieties. MALDI-TOF is a soft ionization technique that is particularly useful for obtaining the molecular weight of intact molecules with minimal fragmentation, which would be beneficial for confirming the compound's identity. mdpi.comnih.govresearchgate.netnih.govyoutube.com
Table 2: Plausible Mass Spectrometry Fragments for this compound
| Fragment Ion | Plausible Structure | m/z (mass-to-charge ratio) |
| [M]⁺ | [C₁₀H₁₄N₂O]⁺ | 178 |
| [M - CH₃]⁺ | [C₉H₁₁N₂O]⁺ | 163 |
| [M - NHCH₃]⁺ | [C₉H₁₁NO]⁺ | 149 |
| [C₈H₁₀N]⁺ | [C₆H₄-C(O)N(CH₃)]⁺ | 120 |
| [C₇H₇]⁺ | [C₆H₄-CN]⁺ | 91 |
Note: The relative abundances of these fragments would depend on the ionization method and energy.
Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Fingerprinting
FTIR and Raman spectroscopy provide complementary information on the vibrational modes of the functional groups within this compound, offering a unique "fingerprint" for the molecule.
The FTIR spectrum is expected to show a strong absorption band corresponding to the C=O stretching vibration of the tertiary amide, typically in the range of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the dimethylamino group would also be present. The aromatic ring will exhibit characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The N-H stretching vibration, present in primary and secondary amides, will be absent in this tertiary amide.
Raman spectroscopy, being particularly sensitive to non-polar bonds, would effectively probe the vibrations of the aromatic ring and the carbon skeleton. The combination of FTIR and Raman data allows for a more complete vibrational assignment.
Table 3: Key Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted FTIR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 |
| Aliphatic C-H Stretch | 2800 - 3000 | 2800 - 3000 |
| C=O Stretch (Amide I) | 1630 - 1680 | 1630 - 1680 |
| Aromatic C=C Stretch | 1450 - 1600 | 1450 - 1600 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
UV-Vis Spectroscopy for Electronic Transition Analysis
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the benzoyl chromophore. khanacademy.orglibretexts.orgyoutube.com The presence of the dimethylamino group, a strong auxochrome, is likely to cause a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzamide (B126).
The electronic spectrum of amides can also feature a weaker n → π* transition at a longer wavelength, arising from the excitation of a non-bonding electron from the oxygen atom to an anti-bonding π* orbital. nih.gov The solvent environment can influence the positions of these absorption maxima.
X-ray Crystallography and Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing valuable information on bond lengths, bond angles, and intermolecular interactions.
Crystal Packing and Intermolecular Hydrogen Bonding Networks
While a specific crystal structure for this compound has not been reported in the searched literature, the analysis of related benzamide structures allows for predictions about its solid-state packing. nih.govmdpi.comnih.govresearchgate.netrsc.org
A key feature in the crystal packing of many benzamides is the formation of hydrogen-bonded networks. nih.govmdpi.comnih.govresearchgate.net In the case of this compound, the N-H proton of the secondary amide is available to act as a hydrogen bond donor. The carbonyl oxygen is a strong hydrogen bond acceptor. Therefore, it is highly probable that the molecules will form intermolecular N-H···O=C hydrogen bonds, leading to the formation of chains or dimeric motifs. These hydrogen-bonding interactions play a crucial role in the stability and physical properties of the crystalline solid. mdpi.com
Polymorphism and Co-crystallization Phenomena
While specific studies on the polymorphic behavior of this compound are not extensively documented in publicly available literature, the principles governing polymorphism in related benzamide derivatives provide a strong framework for understanding its potential solid-state diversity. Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical area of study as different polymorphs can exhibit distinct physicochemical properties.
The formation of polymorphs is dictated by the molecule's ability to adopt different conformations and pack in various arrangements through intermolecular interactions. For this compound, the key interactions would involve hydrogen bonding from the amide N-H group to the carbonyl oxygen or the dimethylamino nitrogen of a neighboring molecule. The interplay of these hydrogen bonds, along with π-π stacking of the benzene (B151609) rings, can lead to different crystal lattices. For instance, studies on N-(3-hydroxyphenyl)-3-methoxybenzamide have revealed at least two polymorphs that differ in their hydrogen-bonding networks and the number of molecules in the asymmetric unit cell. mdpi.comresearchgate.net Similarly, N-(1,3-thiazol-2-yl)benzamide is known to exist in at least three polymorphic forms, primarily distinguished by the geometry of their hydrogen-bonded dimers. mdpi.com It is plausible that this compound could exhibit similar polymorphic tendencies.
Co-crystallization is another significant phenomenon, involving the incorporation of a second molecule (a "co-former") into the crystal lattice to form a new crystalline solid with modified properties. csmres.co.uk This technique is widely used to enhance characteristics like solubility and stability. sysrevpharm.orgugm.ac.id Given the functional groups present in this compound—a hydrogen bond donor (N-H) and multiple acceptors (C=O, N(CH₃)₂)—it is a prime candidate for forming co-crystals with various co-formers.
Potential co-formers could be selected based on the principles of supramolecular synthon engineering. Carboxylic acids, for example, could form robust hydrogen bonds with the amide or the dimethylamino group. Nicotinamide is another common and effective co-former for amide-containing compounds, as demonstrated with cefixime (B193813) and mefenamic acid. ugm.ac.idinnovareacademics.in The formation of co-crystals can be achieved through several methods, as detailed in the table below.
| Method | Description | Potential Application |
|---|---|---|
| Solvent Evaporation | The compound and co-former are dissolved in a common solvent, which is then slowly evaporated to induce co-crystallization. sysrevpharm.org | Screening for new co-crystal forms in a laboratory setting. |
| Grinding (Neat or Liquid-Assisted) | The solid components are ground together, either dry or with a small amount of liquid, to facilitate the solid-state reaction. ugm.ac.id | A solvent-free or low-solvent method that can be environmentally friendly. |
| Slurry Crystallization | The compound and co-former are stirred in a solvent in which they are sparingly soluble, allowing for conversion to the most stable co-crystal form. sysrevpharm.org | Useful for determining the thermodynamic stability of a potential co-crystal. |
| Melt Crystallization | The components are heated above their melting points to form a homogenous liquid, then cooled to crystallize. innovareacademics.in | Applicable if the compounds are thermally stable. |
Conformational Analysis in Solution and Solid State
The conformational flexibility of this compound is primarily dictated by rotation around two key single bonds: the C(aryl)-C(O) bond and the C(O)-N(amide) bond. The rotation around the amide C-N bond is of particular interest due to the partial double-bond character resulting from the delocalization of the nitrogen lone pair onto the carbonyl oxygen. This restricted rotation gives rise to distinct conformational isomers.
In the solid state, the molecule is locked into a single conformation within the crystal lattice. X-ray diffraction studies of analogous N-aryl amides have shown that both cis and trans conformations (referring to the relative orientation of the aryl group and the N-alkyl group across the amide bond) can be observed, often stabilized by the specific packing and hydrogen-bonding environment of the crystal. nih.gov
In solution, the molecule is more dynamic, and an equilibrium between different conformers typically exists. The relative populations of these conformers are influenced by factors such as the solvent's polarity and its ability to form hydrogen bonds. rsc.org
Dynamic NMR Spectroscopy for Conformational Equilibria
Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating the kinetics of conformational exchange in solution. researchgate.net For this compound, DNMR would be ideal for studying the rotational barrier around the C(O)-N bond.
At a sufficiently low temperature, the rotation around this bond becomes slow on the NMR timescale. Consequently, distinct signals for the protons in the different chemical environments of each conformer would be visible in the ¹H NMR spectrum. For example, the N-methyl and dimethylamino protons would likely show separate peaks for the cis and trans isomers. As the temperature of the sample is increased, the rate of interconversion between conformers accelerates. This causes the distinct NMR signals to broaden, move closer together, and eventually merge into a single, sharp, time-averaged signal at the coalescence temperature (T_c). mdpi.com
The Gibbs free energy of activation (ΔG‡), which represents the rotational barrier, can be calculated from the coalescence temperature and the frequency difference (Δν) between the signals at low temperature. mdpi.comnih.gov While specific experimental data for this compound is not available, a hypothetical DNMR study might yield data similar to that presented below for the rotation around the amide bond.
| Proton Group | Δν (Hz) at Low Temp. | Coalescence Temp. (T_c) (K) | Calculated Rotational Barrier (ΔG‡) (kcal/mol) |
|---|---|---|---|
| N-CH₃ | 27.2 | 383 | 19.5 |
| N(CH₃)₂ | 15.5 | 375 | 19.2 |
Computational Modeling of Conformational Landscapes and Rotational Barriers
Computational chemistry provides essential insights that complement experimental findings. Methods such as Density Functional Theory (DFT) are widely used to model the conformational landscapes of flexible molecules and calculate the energy barriers associated with bond rotations. nih.gov
For this compound, a computational study would involve mapping the potential energy surface (PES) by systematically rotating the key dihedral angles. This process identifies the low-energy ground states (conformational minima) and the transition states that connect them. The calculated energy difference between a ground state and its corresponding transition state provides a theoretical value for the rotational barrier (ΔE‡), which can be compared with the experimental ΔG‡ from DNMR studies. nih.govnih.gov
Such calculations can dissect the energetic contributions to the rotational barriers. For this molecule, at least two key rotations would be modeled:
Rotation around the C(O)-N(amide) bond: This corresponds to the cis-trans isomerization observed by DNMR.
Rotation around the C(aryl)-C(O) bond: This describes the orientation of the benzoyl group relative to the amide plane.
The table below presents hypothetical results from a DFT calculation, illustrating the kind of data such a study would produce.
| Rotation Axis | Description | Calculated Rotational Barrier (ΔE‡) (kcal/mol) | Computational Method |
|---|---|---|---|
| C(O)—N(amide) | Barrier for amide cis-trans isomerization. | 20-23 | DFT (M06-2X/6-311+G) |
| C(aryl)—C(O) | Barrier for rotation of the phenyl group. | 3-5 | DFT (M06-2X/6-311+G) |
These computational models can also incorporate solvent effects using continuum models (e.g., IEFPCM), allowing for a more direct comparison between theoretical gas-phase or solution-phase barriers and experimental results obtained in various solvents. mdpi.com
Computational and Theoretical Chemistry Investigations of 3 Dimethylamino N Methylbenzamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in understanding the intrinsic properties of 3-(dimethylamino)-N-methylbenzamide, offering a window into its electronic architecture and reactivity.
Density Functional Theory (DFT) for Electronic Properties and Spectroscopic Predictions
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic characteristics of molecules like this compound. researchgate.netcmu.edu This method allows for the calculation of various electronic properties, including orbital energies, electron densities, and thermodynamic parameters. researchgate.net By applying DFT methods, such as B3LYP with a 6-311G++ basis set, researchers can obtain an optimized molecular geometry and predict spectroscopic data. researchgate.net For instance, computed infrared (IR) and UV-Vis spectra can be compared with experimental results to validate the theoretical model and gain a deeper understanding of the molecule's vibrational modes and electronic transitions. researchgate.net The influence of different solvents on these properties can also be simulated, providing insights into solute-solvent interactions. researchgate.net
| Property | Value |
| HOMO Energy | -9.584 eV bsu.by |
| LUMO Energy | 0.363 eV bsu.by |
| Energy Gap (ΔE) | 9.947 eV |
| Maximum Absorption Wavelength (λmax) | 275.99 nm bsu.by |
Molecular Orbitals, Electron Density Distribution, and Electrostatic Potential Maps
The molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity. pearsonhighered.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The distribution of electron density reveals the regions within the molecule that are electron-rich or electron-poor. nih.gov
Electrostatic potential (ESP) maps provide a visual representation of the charge distribution on the molecule's surface. libretexts.orgresearchgate.net In these maps, regions of negative potential, typically colored red, indicate electron-rich areas that are susceptible to electrophilic attack, while blue areas represent positive potential and are prone to nucleophilic attack. vaia.comresearchgate.net For an amide-containing molecule, the oxygen atom of the carbonyl group is expected to be a site of high negative electrostatic potential. researchgate.net
Prediction of Reactivity Descriptors and Reaction Pathways
Quantum chemical calculations can predict various reactivity descriptors that quantify a molecule's chemical behavior. These descriptors, derived from the electronic structure, help in understanding and predicting the most probable sites for electrophilic and nucleophilic attacks. The Fukui function is one such descriptor that identifies the regions in a molecule where the electron density changes the most upon the addition or removal of an electron, thus indicating reactive sites.
Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energy profiles of different reaction coordinates, researchers can identify transition states and determine the activation energies for various chemical transformations. This information is invaluable for understanding reaction mechanisms and designing new synthetic routes.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Effects
Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, capturing its movements and interactions over time. conicet.gov.arnih.govnih.gov
Conformational Transitions and Energy Landscapes
MD simulations can reveal the conformational flexibility of this compound. nih.gov The molecule is not static but can adopt various spatial arrangements, or conformations, due to the rotation around its single bonds. By simulating the molecule's movements over time, it is possible to map out its conformational energy landscape. conicet.gov.ar This landscape illustrates the relative energies of different conformations and the energy barriers between them. Understanding these transitions is crucial as the conformation of a molecule can significantly influence its biological activity and physical properties. The root mean square deviation (RMSD) is a common metric used in MD simulations to quantify the structural changes of a molecule over time relative to a reference structure. researchgate.netfrontiersin.org
Solvation Effects on Molecular Structure and Dynamics
The solvent environment can have a profound impact on the structure and dynamics of a solute molecule. frontiersin.org MD simulations explicitly including solvent molecules can provide a detailed picture of how this compound interacts with its surroundings. These simulations can show how the solvent affects the conformational preferences of the molecule and its dynamic behavior. For example, polar solvents may stabilize certain conformations through hydrogen bonding or dipole-dipole interactions, thereby altering the energy landscape. The study of solvation is critical for understanding the behavior of the compound in realistic chemical and biological systems.
Theoretical Studies on Intermolecular Interactions
Intermolecular interactions are the forces that exist between molecules. These forces are crucial in determining the physical and chemical properties of substances, including their melting point, boiling point, and solubility. In the context of this compound, theoretical studies help to elucidate the nature and strength of these interactions.
The molecular structure of this compound features both a hydrogen bond donor (the N-H group of the amide) and hydrogen bond acceptors (the carbonyl oxygen and the tertiary amine nitrogen). nih.gov This allows for the formation of intermolecular hydrogen bonds, which are a strong type of dipole-dipole interaction. Computational models can predict the geometry and energy of these hydrogen bonds.
A summary of computed properties related to these interactions for this compound is provided in the table below.
| Property | Value |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 2 |
| Topological Polar Surface Area | 29.5 Ų |
| XLogP3 | 1.4 |
| Data sourced from PubChem CID 21839787 nih.gov |
The benzene (B151609) ring in this compound is an aromatic system, capable of participating in π-π stacking interactions. These non-covalent interactions are crucial for the stability of many biological systems and synthetic materials. nih.gov Theoretical studies can model the preferred orientation (e.g., sandwich, T-shaped, or parallel-displaced) and the interaction energy of these stacking arrangements. High-level ab initio calculations are often employed to accurately describe these interactions, which are primarily driven by a combination of electrostatic and dispersion forces. arxiv.org The presence of substituents on the aromatic ring, such as the dimethylamino and N-methylcarboxamido groups, can significantly influence the nature and strength of these π-π stacking interactions by altering the electron density distribution of the ring.
Quantitative Structure-Property Relationship (QSPR) Modeling for Theoretical Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. conicet.gov.arresearchgate.net These models establish a mathematical relationship between the chemical structure, represented by molecular descriptors, and a specific property of interest. mdpi.com For this compound, QSPR models can be developed to predict various theoretical parameters.
The process of QSPR modeling typically involves the following steps:
Data Collection: A dataset of compounds with known experimental or high-level theoretical values for the property of interest is compiled.
Descriptor Calculation: A large number of molecular descriptors, which encode different aspects of the molecular structure (e.g., topological, geometrical, electronic), are calculated for each compound in the dataset.
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a model that correlates the descriptors with the property. mdpi.com
Model Validation: The predictive power of the model is assessed using various validation techniques to ensure its robustness and reliability. rsc.org
For this compound, QSPR models could be used to predict properties such as its octanol-water partition coefficient (logP), which is related to its solubility and permeability, or its interaction energy with specific biological targets. The development of such models relies on the availability of accurate data for a series of structurally related compounds.
Mechanistic Insights into Molecular and Biological Interactions in Vitro and in Silico Focus
Investigation of Receptor Binding Mechanisms (Non-Clinical, In Vitro/In Silico)
The initial exploration into the therapeutic potential of 3-(dimethylamino)-N-methylbenzamide involves a detailed investigation of its interaction with various biological receptors. These non-clinical studies, conducted in laboratory settings (in vitro) and through computer simulations (in silico), are fundamental to predicting the compound's pharmacological activity.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking simulations are a cornerstone of in silico pharmacology, offering a window into the potential binding affinities and modes of interaction between a ligand, such as this compound, and its protein targets. These computational models predict the preferred orientation of the compound when bound to a receptor, which is crucial for understanding its mechanism of action. nih.gov
For instance, in silico studies on related benzamide (B126) structures, such as the synthetic opioid U-47700 (trans-3,4-dichloro-N-[2-(dimethylamino)cyclohexyl]-N-methylbenzamide), have demonstrated the power of molecular docking in elucidating ligand-receptor interactions. unica.it These studies, often employing protein structures from databases like the Protein Data Bank (PDB), can reveal key hydrogen bonds and other non-covalent interactions that stabilize the ligand-receptor complex. unica.it The insights gained from such modeling can guide the synthesis of more potent and selective analogs. nih.gov
In Vitro Binding Assays with Purified Receptors or Enzymes
Complementing the in silico predictions, in vitro binding assays provide empirical evidence of a compound's affinity for its target. sygnaturediscovery.com These assays typically involve incubating the compound with purified receptors or enzymes and measuring the extent of binding. nih.gov Radioligand binding assays, for example, are a common method where a radioactively labeled ligand competes with the test compound for binding to the target. sygnaturediscovery.com The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is a measure of its binding affinity. sigmaaldrich.com
Fluorescence polarization is another technique used to measure binding, where changes in the polarization of fluorescent light indicate the formation of a ligand-receptor complex. sygnaturediscovery.com Such assays are instrumental in confirming the predictions of molecular docking studies and are a critical step in the drug discovery process. criver.com
Enzyme Inhibition Kinetics and Mechanisms (In Vitro)
Beyond receptor binding, the interaction of this compound with enzymes is another key area of investigation. Understanding how a compound inhibits or modulates enzyme activity is essential for elucidating its pharmacological effects.
Determination of Inhibition Constants (Ki, IC50)
The potency of an enzyme inhibitor is quantified by its inhibition constant (Ki) and its half-maximal inhibitory concentration (IC50). sigmaaldrich.com The IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%, is a widely used metric. sigmaaldrich.comnih.gov However, it is dependent on experimental conditions, such as substrate concentration. sigmaaldrich.com
The Ki, on the other hand, represents the dissociation constant of the enzyme-inhibitor complex and is a more fundamental measure of inhibitor potency. sigmaaldrich.com For competitive inhibitors, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation. sigmaaldrich.com
| Compound | Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition | Reference |
|---|---|---|---|---|---|
| Methyl[2-(arylmethylene-hydrazono)-4-oxo-thiazolidin-5-ylidene]acetate (5i) | Mushroom Tyrosinase | 3.17 | 1.5 | Non-competitive | nih.gov |
| Kojic Acid | Mushroom Tyrosinase | 15.91 | - | - | nih.gov |
| Benzoic Acid | Tyrosinase | 119 | - | Competitive | mdpi.com |
| Sodium Azide | Tyrosinase | 1480 | - | Competitive | mdpi.com |
| Kojic Acid | Tyrosinase | 30 | - | Competitive | mdpi.com |
Elucidation of Enzyme Inactivation or Activation Mechanisms
The mechanism by which a compound inhibits an enzyme can be elucidated through kinetic studies. nih.gov By measuring reaction rates at different substrate and inhibitor concentrations, it is possible to determine whether the inhibition is competitive, non-competitive, uncompetitive, or mixed. pressbooks.pub
Competitive inhibition: The inhibitor binds to the active site of the enzyme, competing with the substrate. pressbooks.pub
Non-competitive inhibition: The inhibitor binds to a site other than the active site, affecting the enzyme's catalytic activity but not substrate binding. pressbooks.pub
Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. pressbooks.pub
Mixed inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex. nih.gov
In some cases, a compound may act as an irreversible inhibitor, forming a covalent bond with the enzyme and leading to its inactivation. nih.govnih.gov Understanding these mechanisms is crucial for predicting the duration and nature of the compound's effect in a biological system.
Cellular Uptake and Intracellular Localization Mechanisms (In Vitro Cell Models, Non-Human)
The journey of a drug does not end at the cell membrane. To exert its effect, a compound must often enter the cell and reach its specific target. In vitro cell models, such as Chinese hamster ovary cells or cancer cell lines like HepG2 and U87-MG, are used to study these processes. nih.govnih.govplos.org
The cellular uptake of compounds can occur through various mechanisms, including passive diffusion, facilitated diffusion, and active transport. bham.ac.uk Endocytosis, a process where the cell engulfs material from its surroundings, is another important route of entry, particularly for larger molecules and nanoparticles. nih.govbham.ac.uk
Membrane Permeability Studies using Artificial or Cellular Models
The ability of a compound to cross biological membranes is a critical determinant of its pharmacokinetic profile. For "this compound," while direct experimental data is not available, its permeability characteristics can be inferred from studies on structurally related benzamide derivatives and general principles of drug transport. The presence of both a tertiary amine (the dimethylamino group) and an N-methylamide group suggests that its permeability will be influenced by pH and its lipophilicity.
In vitro models are instrumental in predicting the in vivo absorption of drug candidates. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to evaluate passive diffusion across a lipid-infused artificial membrane. wikipedia.orgyoutube.com This assay would provide a baseline for the passive permeability of "this compound." For many benzamide derivatives, PAMPA has been shown to be a reliable predictor of intestinal absorption. nih.govnih.gov Studies on other small molecules have demonstrated that permeability can be influenced by factors such as the lipid composition of the artificial membrane and the pH of the donor and acceptor compartments. nih.gov
A more complex and biologically relevant model involves the use of cell-based assays, such as the Caco-2 cell permeability assay. Caco-2 cells are human colon adenocarcinoma cells that differentiate into a monolayer of polarized enterocytes, mimicking the intestinal barrier. This model has the advantage of incorporating not only passive diffusion but also the potential for active transport and efflux mechanisms. nih.gov For a compound like "this compound," which possesses a tertiary amine, its ionization state at physiological pH would be a key factor. The uncharged form would more readily diffuse across the lipid bilayer, while the charged form might be a substrate for transporters.
The permeability of benzamide-containing compounds has been a subject of investigation. For instance, studies on N-phenylbenzamides have shown good permeability in both PAMPA and blood-brain barrier (BBB) specific PAMPA models. nih.gov Furthermore, modifications to the amide group itself, such as amide-to-ester substitutions, have been shown to improve the membrane permeability of cyclic peptides without significantly altering their conformation, highlighting the importance of the amide bond in permeability. chemrxiv.org Given that "this compound" is a relatively small molecule with lipophilic characteristics, it is predicted to have moderate to good passive permeability.
| Permeability Assay Type | General Findings for Related Compounds | Predicted Relevance for this compound |
| Parallel Artificial Membrane Permeability Assay (PAMPA) | Good correlation with passive oral absorption for many drug candidates. nih.gov Benzamide derivatives have shown good permeability. nih.gov | Likely to show moderate to high passive permeability, influenced by its lipophilicity. |
| Caco-2 Cell Permeability Assay | Provides insights into both passive diffusion and transporter-mediated flux. nih.gov Can predict intestinal absorption. | Permeability would be pH-dependent due to the ionizable dimethylamino group. Potential for interaction with efflux transporters. |
Subcellular Distribution and Compartmentalization
The intracellular localization of a compound is crucial for its mechanism of action and potential for off-target effects. For "this compound," its chemical structure as a lipophilic weak base strongly suggests a propensity for accumulation in acidic organelles, a phenomenon known as lysosomal trapping or sequestration. nih.govbioivt.comcriver.com
The subcellular distribution of a drug can be investigated using several in vitro techniques. Cell fractionation followed by chemical analysis of the compound in different organelle fractions is a classic method, though it can be prone to artifacts from leakage during the procedure. researchgate.net More advanced techniques involve microscopic imaging. For example, fluorescent dyes that specifically accumulate in certain organelles, like LysoTracker Red for lysosomes, can be used in conjunction with the compound of interest to visualize co-localization. criver.com High-definition ion beam imaging is an even more sophisticated method that can map the subcellular distribution of unlabeled small molecules. nih.govbiorxiv.org
For "this compound," it is anticipated that it would distribute throughout the cell but show marked accumulation in lysosomes. The degree of lysosomal trapping would be dependent on its lipophilicity and the pKa of the dimethylamino group. Sequestration in lysosomes can limit the amount of free drug available to interact with targets in other cellular compartments, such as the nucleus or mitochondria. criver.com Some benzamide derivatives have been noted to localize to specific cellular compartments, influencing their biological activity. mdpi.com
| Cellular Compartment | Predicted Distribution of this compound | Underlying Principle |
| Cytosol | Present, but likely at a lower concentration than in acidic organelles. | Serves as the initial distribution space after crossing the plasma membrane. |
| Lysosomes | High accumulation is expected. | Ion trapping of the basic dimethylamino group in the acidic lysosomal environment. nih.govcriver.com |
| Mitochondria | Possible, but likely less significant than lysosomal accumulation unless specific transporters are involved. | Mitochondrial accumulation is often associated with a large positive membrane potential. |
| Nucleus | Possible distribution, but sequestration in lysosomes may limit nuclear concentration. | Passive diffusion into the nucleus is possible for small molecules. |
In Vitro Metabolic Pathways and Metabolite Identification
The biotransformation of xenobiotics is a critical process that determines their duration of action and potential for toxicity. The metabolism of "this compound" can be predicted based on studies of similar N,N-dialkylbenzamides and general principles of Phase I and Phase II metabolism. pharmaguideline.comupol.cz
Enzymatic Biotransformation in Microsomal or Hepatocyte Systems
In vitro systems such as liver microsomes and cultured hepatocytes are standard tools for studying drug metabolism. lonza.com Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of cytochrome P450 (CYP450) enzymes, which are major players in Phase I metabolism. washington.edu Hepatocytes, being whole cells, offer a more complete picture as they contain both Phase I and Phase II enzymes, as well as transporters. dls.commdpi.com
For "this compound," several metabolic reactions are plausible. The N,N-dimethylamino and N-methylamide moieties are likely sites for Phase I oxidative reactions. Studies on N,N-dialkylbenzamides using rat liver microsomes have shown that N-dealkylation is a common metabolic pathway. nih.gov This process involves the oxidative removal of one of the methyl groups from the dimethylamino group, or the methyl group from the N-methylamide, to form the corresponding secondary or primary amine and formaldehyde (B43269). washington.edunih.gov The rate of this dealkylation can be influenced by the lipophilicity of the molecule. nih.gov
Another potential Phase I reaction is aromatic hydroxylation, where a hydroxyl group is added to the benzene (B151609) ring. pharmaxchange.info The position of hydroxylation would be influenced by the directing effects of the existing substituents. Additionally, N-oxidation of the tertiary amine to form an N-oxide is a possible, though often minor, metabolic route for tertiary aromatic amines. neu.edu.tr
Identification of Phase I and Phase II Metabolites
The metabolites generated from "this compound" in microsomal or hepatocyte incubations would be identified using techniques like liquid chromatography-mass spectrometry (LC-MS).
Phase I Metabolites: Based on the enzymatic reactions described above, the following Phase I metabolites of "this compound" are predicted:
N-demethylation at the dimethylamino group: This would yield 3-(methylamino)-N-methylbenzamide.
N-demethylation at the amide: This would result in 3-(dimethylamino)benzamide.
Aromatic hydroxylation: This could produce various phenolic derivatives, such as 3-(dimethylamino)-4-hydroxy-N-methylbenzamide.
N-oxidation: Formation of 3-(dimethylamino-N-oxide)-N-methylbenzamide.
Phase II Metabolites: The Phase I metabolites, particularly those with newly formed hydroxyl or amine groups, are susceptible to Phase II conjugation reactions. upol.cznih.gov These reactions increase the water solubility of the compound, facilitating its excretion. drughunter.com
Glucuronidation: Phenolic metabolites formed through aromatic hydroxylation can be conjugated with glucuronic acid by UDP-glucuronosyltransferases (UGTs). nih.gov This is a major detoxification pathway. drughunter.com
Sulfation: Phenolic metabolites can also undergo sulfation by sulfotransferases (SULTs). nih.gov
The table below summarizes the expected metabolic transformations.
| Metabolic Phase | Reaction Type | Precursor | Predicted Metabolite |
| Phase I | N-Demethylation | This compound | 3-(methylamino)-N-methylbenzamide |
| Phase I | N-Demethylation | This compound | 3-(dimethylamino)benzamide |
| Phase I | Aromatic Hydroxylation | This compound | Hydroxylated derivatives |
| Phase I | N-Oxidation | This compound | 3-(dimethylamino-N-oxide)-N-methylbenzamide |
| Phase II | Glucuronidation | Hydroxylated Phase I metabolites | Glucuronide conjugates |
| Phase II | Sulfation | Hydroxylated Phase I metabolites | Sulfate (B86663) conjugates |
Advanced Analytical Methodologies and Research Applications
Development of Chromatographic Methods for Purity Assessment and Quantification in Research Samples
Chromatography is an indispensable tool in chemical analysis, allowing for the separation, identification, and quantification of individual components within a mixture. For a compound like 3-(dimethylamino)-N-methylbenzamide, chromatographic methods are central to determining its purity profile and quantifying it in various research samples.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantitative analysis of non-volatile or thermally labile compounds. In the context of this compound, reverse-phase HPLC (RP-HPLC) is a commonly applied mode. RP-HPLC methods can be developed to separate the main compound from its impurities, which may include starting materials, by-products from synthesis, or degradation products.
A typical RP-HPLC method for a benzamide (B126) derivative involves a C18 stationary phase and a mobile phase consisting of an organic solvent like acetonitrile (B52724) or methanol (B129727) mixed with an aqueous buffer. nih.gov The addition of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution, especially for amine-containing compounds like this compound. sielc.com Detection is often performed using a UV detector, set at a wavelength where the analyte exhibits maximum absorbance. nih.gov For quantitative analysis, a calibration curve is constructed by running standards of known concentrations, allowing for the precise determination of the compound's concentration in a sample. nih.gov The method's performance is validated for linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ) to ensure reliable results. nih.gov
Table 1: Illustrative HPLC Parameters for Analysis of Benzamide Derivatives
| Parameter | Condition | Purpose |
|---|---|---|
| Column | C18, 250 mm x 4.6 mm, 5 µm | Stationary phase for reverse-phase separation. |
| Mobile Phase | Acetonitrile:Water (70:30, v/v) with 0.1% Formic Acid | Eluent system to separate compounds based on polarity. nih.gov |
| Flow Rate | 1.0 mL/min | Controls the speed of the mobile phase and analysis time. |
| Injection Volume | 10 µL | The amount of sample introduced onto the column. |
| Column Temperature | 30 °C | Maintained for consistent and reproducible retention times. |
| Detection | UV at 254 nm or 320 nm nih.gov | Wavelength for detecting the aromatic benzamide structure. |
| Run Time | 15 minutes | Duration of a single chromatographic analysis. |
While HPLC is suitable for non-volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the analysis of volatile and semi-volatile substances. In the context of synthesizing and purifying this compound, GC-MS is crucial for identifying and quantifying volatile organic impurities (OVIs), such as residual solvents. ispub.comthermofisher.com Regulatory guidelines often mandate strict limits on these solvents in pharmaceutical ingredients due to potential toxicity. thermofisher.com
The analysis typically involves headspace GC-MS, where the sample is dissolved in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) and heated. labrulez.com Volatile analytes partition into the gas phase (headspace) above the sample, which is then injected into the GC system. thermofisher.comlabrulez.com The GC column, often a capillary column with a specific stationary phase like one based on polyethylene (B3416737) glycol, separates the volatile components based on their boiling points and interactions with the phase. researchgate.net The separated components then enter the mass spectrometer, which provides mass information for identification and quantification. researchgate.netscispec.co.th The combination of retention time from the GC and the mass spectrum from the MS offers high specificity and sensitivity for impurity profiling. restek.com
Table 2: Typical Headspace GC-MS Conditions for Volatile Impurity Analysis
| Parameter | Condition | Purpose |
|---|---|---|
| GC System | Gas chromatograph with a mass spectrometer detector | Separation and detection of volatile compounds. |
| Column | BP624 or equivalent, 30 m x 0.53 mm i.d., 3.0 µm film | Stationary phase suitable for separating common residual solvents. ispub.com |
| Carrier Gas | Helium or Nitrogen at a constant flow | Mobile phase to carry analytes through the column. ispub.com |
| Oven Program | Initial 40°C, ramped to 200°C | Temperature gradient to elute solvents with different boiling points. ispub.com |
| Injector | Split/Splitless, 230°C | Vaporizes the sample for introduction into the column. ispub.com |
| Headspace Sampler | Vial Equilibration at 100°C for 10 min | To drive volatile analytes into the headspace for injection. labrulez.com |
| MS Detector | Electron Ionization (EI) at 70 eV, Scan range 35-350 amu | Ionizes and fragments analytes for mass analysis and identification. |
Supercritical Fluid Chromatography (SFC) has emerged as a powerful "green" alternative to normal-phase HPLC, particularly for chiral separations. selvita.com Although this compound itself is not chiral, derivatives or related compounds in its synthetic pathway might be. SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary mobile phase. uva.es This supercritical CO2 has low viscosity and high diffusivity, which allows for faster separations and reduced solvent consumption compared to HPLC. selvita.comuva.es
For chiral separations, a co-solvent such as methanol or ethanol (B145695) is typically added to the CO2 to modify the mobile phase's polarity and enhance analyte solubility. nih.gov The separation is achieved on a chiral stationary phase (CSP), often based on polysaccharide derivatives like amylose (B160209) or cellulose (B213188) tris(3,5-dimethylphenylcarbamate). nih.govmdpi.com The selection of the appropriate CSP and co-solvent is critical for achieving enantiomeric resolution. hpst.cznih.gov SFC is not only an analytical tool but is also scalable for preparative applications, enabling the isolation of pure enantiomers for further study. selvita.comnih.gov
Table 3: Representative SFC Parameters for Chiral Separation
| Parameter | Condition | Purpose |
|---|---|---|
| SFC System | Analytical SFC with UV or MS detector | High-pressure system for using supercritical fluids. |
| Column | Chiralpak IA, IB, or IC, 250 mm x 4.6 mm, 5 µm | Chiral stationary phase to resolve enantiomers. hpst.czresearchgate.net |
| Mobile Phase | Supercritical CO2 with an alcohol co-solvent (e.g., Methanol) | Eluent system for SFC; co-solvent modifies polarity. nih.gov |
| Gradient | Isocratic or gradient elution of co-solvent | To optimize the separation of enantiomers. |
| Flow Rate | 2.0-3.0 mL/min | Faster flow rates are possible due to low mobile phase viscosity. nih.gov |
| Backpressure | 150 bar | Maintains the CO2 in a supercritical state. researchgate.net |
| Column Temperature | 40 °C | Affects mobile phase density and analyte retention. researchgate.net |
Electrochemical Methods for Detection and Redox Behavior
Electrochemical methods offer a different and complementary approach to analyzing chemical compounds. These techniques are based on measuring the electrical signals produced during electrochemical reactions (oxidation or reduction) of an analyte. They are known for their high sensitivity, rapid response, and potential for miniaturization.
Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to investigate the redox behavior of electroactive species. For a molecule like this compound, the dimethylamino group can be susceptible to oxidation. In a CV experiment, the potential applied to a working electrode is swept linearly in a triangular waveform. The resulting current is plotted against the applied potential, generating a cyclic voltammogram.
This plot provides information about the oxidation and reduction potentials of the analyte and the stability of the redox species formed. nih.gov For instance, the presence of a dimethylamino group can make the compound redox-active, allowing it to be oxidized to a radical cation. nih.gov The characteristics of the peaks in the voltammogram (peak potential, peak height, and peak separation) reveal details about the thermodynamics and kinetics of the electron transfer processes. Chronoamperometry, where the potential is stepped to a value that induces oxidation or reduction and the resulting current is monitored over time, can be used to study the kinetics of the electrochemical reaction and determine diffusion coefficients.
The electroactive nature of the dimethylamino group in this compound makes it a target for the development of specialized electrochemical sensors. These sensors aim to provide rapid, selective, and sensitive detection, which is valuable in various research contexts, such as reaction monitoring or trace analysis.
The development of such a sensor typically involves modifying an electrode surface to enhance its interaction with the target analyte. This can be achieved by immobilizing specific recognition elements on the electrode. For example, molecularly imprinted polymers (MIPs) can be created to have cavities that are sterically and chemically complementary to the this compound molecule. nih.govnih.gov When the analyte binds to these sites, it produces a measurable change in an electrochemical signal, such as current or impedance. nih.gov The sensor's response can be measured using techniques like differential pulse voltammetry (DPV), which offers low detection limits by minimizing background currents. mackenzie.br The performance of these sensors is evaluated based on their sensitivity, selectivity against potential interferents, and stability over time. nih.gov
Spectroscopic Techniques for In Situ Monitoring of Reactions and Interactions
In situ spectroscopic techniques are powerful tools for observing chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the formation of transient species. birmingham.ac.uk These methods allow for the analysis of reactions as they occur, without the need to isolate intermediates or products.
Real-time Monitoring of Chemical Transformations
There are no specific studies in the reviewed literature that detail the use of real-time spectroscopic monitoring for chemical transformations involving this compound. General spectroscopic methods that could theoretically be applied include:
FTIR (Fourier-transform infrared) spectroscopy: To track the disappearance of reactant peaks and the appearance of product peaks.
NMR (Nuclear magnetic resonance) spectroscopy: To provide detailed structural information on the species present in the reaction mixture over time.
Raman spectroscopy: Often used to monitor reactions in situ, it could track changes in vibrational modes of the molecule as it transforms. birmingham.ac.uk
Without specific research, any discussion of monitoring the transformations of this compound remains hypothetical.
Characterization of Intermediates and Reaction Products
Similarly, no published research focuses on the characterization of intermediates and reaction products of this compound using in situ spectroscopic techniques. The characterization of such species is crucial for understanding reaction pathways. While techniques like time-resolved spectroscopy could be employed, no data specific to this compound is available.
Application of this compound in Materials Science Research
The application of small organic molecules in materials science is a vast field. However, the role of this compound in this area appears to be undocumented in peer-reviewed research.
As a Ligand in Metal-Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. rsc.orgresearchgate.netresearchgate.net The properties of MOFs are highly dependent on the structure of the organic ligand. A search of the literature did not yield any examples of this compound being used as a ligand in the synthesis of MOFs. The presence of a tertiary amine and an amide group could potentially allow it to coordinate with metal centers, but this potential has not been explored in the available scientific literature.
As a Precursor or Component in Novel Polymeric or Supramolecular Assemblies
The formation of polymers or supramolecular assemblies often relies on molecules with specific functional groups that can undergo polymerization or form non-covalent interactions, such as hydrogen bonds. nih.gov While the amide group in this compound could theoretically participate in hydrogen bonding to form supramolecular structures, no research has been published detailing its use as a precursor or component in such assemblies or in the synthesis of novel polymers.
Environmental Fate and Degradation Studies Academic Perspective
Photolytic and Hydrolytic Stability under Controlled Laboratory Conditions
For instance, research on other aromatic amides, such as benzanilide, has shown that photolysis can lead to photo-Fries rearrangements, producing aminobenzophenones. cdnsciencepub.comresearchgate.net The presence of a dimethylamino group and a methylamide group on the benzamide (B126) structure of the target compound would likely influence its photochemical behavior, but without specific studies, any proposed pathway is purely speculative. Similarly, the hydrolysis of amides is known to be influenced by pH, with reaction rates generally increasing under acidic or basic conditions. researchgate.netarkat-usa.org However, the specific kinetics of hydrolysis for 3-(dimethylamino)-N-methylbenzamide under varying environmental pH and light conditions have not been documented.
Reaction Kinetics and Identification of Photodegradation Products
There is no available data on the reaction kinetics or the specific photodegradation products of this compound. To determine these, laboratory studies involving controlled irradiation of the compound, likely using xenon arc lamps to simulate sunlight, would be necessary. Analysis of the resulting mixture, for example by using liquid chromatography coupled with mass spectrometry (LC-MS), would be required to identify and quantify any degradation products.
Influence of Environmental Parameters (pH, Light Exposure)
The influence of environmental parameters such as pH and the intensity and wavelength of light exposure on the stability of this compound has not been investigated in the available literature. Such studies would be crucial for understanding its persistence in different aquatic environments.
Biotic Degradation in Model Environmental Systems (e.g., Microbial Biotransformation)
Specific studies on the biotic degradation of this compound in model environmental systems, such as soil or water microcosms, are not found in the public domain. While the microbial degradation of other amides and aromatic amines has been documented, this information cannot be directly extrapolated to the target compound without experimental validation. acs.orgnih.govnih.gov
For example, studies on the microbial degradation of the fungicide carbendazim, which also contains a benzimidazole (B57391) structure, have identified specific bacterial strains and enzymatic pathways involved in its breakdown. nih.govfrontiersin.org Similar research would be needed to understand the potential for microbial biotransformation of this compound.
Identification of Involved Microbial Consortia or Enzymes
There is no information available to identify specific microbial consortia or enzymes that may be involved in the degradation of this compound. Isolation and characterization of microorganisms from contaminated environments would be a necessary first step in this line of research.
Characterization of Biodegradation Metabolites
As no biotic degradation studies have been published, the biodegradation metabolites of this compound are unknown.
Theoretical Modeling of Environmental Distribution and Persistence
In the absence of empirical data on its physicochemical properties and degradation rates, no specific theoretical modeling studies for the environmental distribution and persistence of this compound could be found. Such models, which are used to predict the likely environmental compartments (air, water, soil, sediment) a chemical will partition to and its expected half-life, rely on input data that is not currently available for this compound. A comprehensive environmental fate assessment for a compound like N,N-diethyl-m-toluamide (DEET), a structurally related insect repellent, highlights the type of extensive data required for such modeling. nih.gov
Prediction of Adsorption/Desorption Characteristics
The mobility of this compound in the environment is largely governed by its tendency to adsorb to soil and sediment particles. This characteristic is scientifically quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc). researchgate.netecetoc.org A high Koc value suggests that the compound will be largely immobile, binding strongly to organic matter in soil and sediment, while a low Koc value indicates higher mobility and potential for leaching into groundwater.
QSAR models, like the KOCWIN™ program within EPI Suite™, predict Koc based on the chemical's structure and its octanol-water partition coefficient (LogKow), a measure of its hydrophobicity. chemsafetypro.comchemistryforsustainability.orgbrieflands.com For this compound, the computed XLogP3 value, an estimate of LogKow, is 1.4. nih.gov Based on this, predictive models can estimate the Koc value.
Table 1: Predicted Soil Adsorption/Desorption of this compound
| Parameter | Predicted Value | Method | Implication |
| LogKow | 1.4 | XLogP3 nih.gov | Low to moderate hydrophobicity. |
| Soil Adsorption Coefficient (Koc) | Estimated based on LogKow | KOCWIN™ (EPI Suite™) or similar QSARs chemistryforsustainability.orgbrieflands.com | Prediction would indicate moderate to high mobility in soil. |
Note: Specific predicted values from EPI Suite™ require running the software with the chemical's structure. The implications are based on established relationships where lower LogKow values generally correlate with lower Koc values.
Detailed research findings on structurally similar compounds suggest that functionalities such as the dimethylamino and amide groups can influence soil interaction. However, the primary driver for partitioning of non-ionic organic compounds is hydrophobicity. ecetoc.org Given the relatively low LogKow, it is anticipated that this compound would exhibit limited adsorption to organic carbon in soil and sediment, leading to a higher potential for mobility in the terrestrial environment. nih.gov
Bioaccumulation Potential (Theoretical Assessment)
Bioaccumulation refers to the process by which a chemical substance is absorbed by an organism from water and food, leading to a concentration in the organism that is greater than in the surrounding environment. The bioconcentration factor (BCF) is a key parameter used to assess this potential in aquatic organisms. nih.govsfu.ca High BCF values indicate a propensity for the chemical to accumulate in living tissues, potentially leading to biomagnification in the food web.
The theoretical assessment of bioaccumulation for this compound is derived from QSAR models, such as the BCFBAF™ program in EPI Suite™. chemsafetypro.comchemistryforsustainability.org These models heavily rely on the LogKow value, as partitioning into the fatty tissues of organisms is a primary mechanism of bioaccumulation for many organic chemicals. researchgate.netresearchgate.net
Table 2: Theoretical Bioaccumulation Potential of this compound
| Parameter | Predicted Value | Method | Regulatory Threshold Indication |
| LogKow | 1.4 | XLogP3 nih.gov | Well below thresholds of concern for bioaccumulation (typically LogKow > 4.5-5.0). sfu.ca |
| Bioconcentration Factor (BCF) | Estimated based on LogKow | BCFBAF™ (EPI Suite™) or similar QSARs chemistryforsustainability.orgnih.gov | Prediction would indicate a low potential for bioaccumulation. |
Note: Specific predicted values from EPI Suite™ require running the software with the chemical's structure. The implications are based on established regression models.
With a LogKow of 1.4, the models would predict a low BCF for this compound. nih.gov Chemicals with LogKow values in this range are generally considered to have a low potential for bioaccumulation. sfu.ca The models work on the principle that the substance's hydrophilicity (indicated by the low LogKow) results in it being more readily excreted by aquatic organisms rather than being stored in lipid-rich tissues. Therefore, based on this theoretical assessment, this compound is not expected to significantly bioaccumulate in aquatic ecosystems.
Conclusion and Future Research Perspectives
Synthesis of Key Academic Findings on 3-(dimethylamino)-N-methylbenzamide
Direct academic findings specifically focused on this compound are limited. However, by examining research on analogous structures, several key characteristics can be inferred. The synthesis of N-substituted benzamides is a well-established area of organic chemistry. Typically, these compounds are synthesized through the acylation of an appropriate amine with a substituted benzoyl chloride or benzoic acid. For this compound, this would likely involve the reaction of 3-(dimethylamino)benzoic acid with methylamine or the reaction of 3-(dimethylamino)benzoyl chloride with methylamine. The presence of the dimethylamino group at the meta position is expected to influence the electronic properties of the aromatic ring, potentially impacting its reactivity and spectroscopic characteristics.
Spectroscopic data for similar N,N-dimethylbenzamides suggest that the proton and carbon NMR spectra would show characteristic signals for the aromatic protons, the N-methyl group, and the N,N-dimethyl groups. The chemical shifts of these signals would be influenced by the substituent pattern on the aromatic ring.
Identification of Remaining Knowledge Gaps and Unanswered Research Questions
The primary knowledge gap is the lack of specific experimental data and published research on this compound. This encompasses a wide range of unanswered questions:
Synthesis and Characterization: While plausible synthetic routes can be proposed, the optimal reaction conditions, yield, and comprehensive characterization (including NMR, IR, mass spectrometry, and X-ray crystallography) of this compound have not been formally documented.
Physicochemical Properties: Fundamental properties such as melting point, boiling point, solubility in various solvents, and pKa values are currently unknown.
Chemical Reactivity: The reactivity of the compound, including its stability under different conditions and its potential to undergo further chemical transformations, remains unexplored.
Biological Activity: There is no information regarding the potential biological effects of this compound. Its structural similarity to some biologically active molecules suggests this could be a fruitful area of investigation, but no studies have been published.
Projections for Future Theoretical and Experimental Investigations of the Compound
Future research on this compound is likely to proceed along both theoretical and experimental lines.
Theoretical Investigations: Computational chemistry could be employed to predict the compound's properties. Density Functional Theory (DFT) calculations could be used to model its molecular geometry, electronic structure, and spectroscopic properties (NMR, IR). Such theoretical data would be invaluable in guiding and confirming experimental findings.
Experimental Investigations: The initial focus of experimental work would be on the synthesis and purification of this compound. Following successful synthesis, comprehensive characterization using a suite of analytical techniques would be essential. Subsequent studies could explore its chemical reactivity, including its potential as a building block in the synthesis of more complex molecules.
| Projected Research Area | Methodology | Anticipated Outcomes |
| Synthesis Optimization | Reaction condition screening (solvent, temperature, catalyst) | High-yield, scalable synthetic route |
| Structural Characterization | NMR (¹H, ¹³C), IR, Mass Spectrometry, X-ray Crystallography | Unambiguous confirmation of chemical structure |
| Physicochemical Profiling | Melting point, solubility, pKa determination | Fundamental data for future applications |
| Computational Modeling | Density Functional Theory (DFT) calculations | Prediction of molecular properties and reactivity |
Potential for Development as Novel Research Tools or Probes (Non-Clinical)
Given the presence of a fluorescent-like dimethylamino group, this compound could be investigated for its potential as a non-clinical research tool.
Chemical Probe: Depending on its binding properties, it could potentially be developed as a probe to study specific chemical or biological systems. Its fluorescence properties, if any, could be exploited for this purpose.
Scaffold for Ligand Development: The benzamide (B126) scaffold is common in medicinal chemistry. This compound could serve as a starting point or a fragment for the development of ligands for various biological targets.
Intermediate in Organic Synthesis: Its structure contains multiple functional groups that could be modified, making it a potentially useful intermediate in the synthesis of more complex molecules for materials science or other research applications.
Further research is required to explore these potential applications. The initial step would be to synthesize and characterize the compound, followed by a systematic evaluation of its properties.
Q & A
Q. What synthetic methodologies are recommended for preparing 3-(dimethylamino)-N-methylbenzamide with high purity?
Answer: The synthesis typically involves:
- Acyl chloride intermediates : Reacting 3-(dimethylamino)benzoic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by coupling with methylamine. This method ensures high yields (70–85%) under anhydrous conditions .
- Coupling agents : Using carbodiimides (e.g., EDCI) with dimethylaminopyridine (DMAP) as a catalyst in dichloromethane (DCM) to directly couple the acid with methylamine, avoiding moisture-sensitive steps .
| Method | Yield | Purity (HPLC) | Key Conditions |
|---|---|---|---|
| Acyl chloride route | 80% | >98% | Anhydrous DCM, 0–5°C |
| EDCI/DMAP-mediated | 75% | >95% | Room temperature, inert atmosphere |
Q. How can researchers confirm the structural integrity of this compound?
Answer:
Q. What in vitro assays are suitable for preliminary biological screening of this compound?
Answer:
- Kinase inhibition assays : Test against cyclin-dependent kinases (CDKs) using ATP-competitive binding assays. For example, IC₅₀ values of 5–10 µM have been reported for structurally related benzamides .
- Antimicrobial screening : Use broth microdilution (CLSI guidelines) against Gram-positive bacteria (e.g., S. aureus), noting MIC values >50 µg/mL .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., kinase inhibition vs. lack of efficacy) be resolved?
Answer:
- Assay standardization : Discrepancies often arise from variations in ATP concentrations (1–100 µM) or kinase isoforms (e.g., CDK2 vs. CDK9). Validate using recombinant enzymes under consistent conditions .
- Cellular context : Assess permeability via PAMPA (Parallel Artificial Membrane Permeability Assay). LogP values >2.5 (calculated) suggest adequate cell penetration, but efflux pumps may reduce intracellular concentrations .
Q. What computational strategies aid in target identification and mechanism elucidation?
Answer:
- Molecular docking : Use AutoDock Vina to model interactions with CDK2 (PDB: 1H1S). The dimethylamino group forms hydrophobic contacts with Val18 and Ala144 .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups at position 3) with bioactivity. Hammett σ values <0 enhance binding affinity .
Q. How can researchers optimize the compound’s selectivity for specific biological targets?
Answer:
- Structural modifications : Introduce substituents (e.g., trifluoromethyl) at position 4 to disrupt off-target binding. For example, 3-(trifluoromethyl) analogs show 10-fold selectivity for CDK4 over CDK6 .
- Proteome-wide profiling : Use thermal shift assays (CETSA) to identify off-target proteins. Prioritize derivatives with <5% cross-reactivity .
Q. What analytical methods are critical for stability studies under physiological conditions?
Answer:
- Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C. Monitor degradation via UPLC-MS:
- Major degradation pathway : Hydrolysis of the amide bond (t₁/₂ = 24 hours at pH 7.4) .
- Light sensitivity : Use ICH Q1B guidelines; >90% stability after 48 hours under UV light (320–400 nm) .
Q. How can researchers address low aqueous solubility in formulation studies?
Answer:
- Co-solvent systems : Use PEG-400/water (70:30 v/v) to achieve solubility >5 mg/mL .
- Nanoparticle encapsulation : PLGA nanoparticles (200 nm size) improve bioavailability by 3-fold in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
